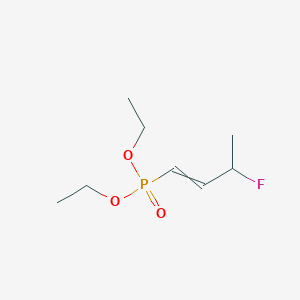
Diethyl (3-fluorobut-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-fluorobut-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This particular compound is notable for its fluorine substitution, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-fluorobut-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a suitable fluorinated alkyl halide to form the desired phosphonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (3-fluorobut-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Diethyl (3-fluorobut-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (3-fluorobut-1-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphorus atom in the compound can form strong bonds with active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways and is the basis for its use in enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
- Diethyl (3-aminopropyl)phosphonate
- Diethyl (3-buten-1-yl)phosphonate
- Diethyl (3-chlorobut-1-en-1-yl)phosphonate
Comparison: Diethyl (3-fluorobut-1-en-1-yl)phosphonate is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and interaction with biological molecules compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and resistance to hydrolysis, making it more suitable for certain applications .
Propriétés
Numéro CAS |
79158-06-8 |
|---|---|
Formule moléculaire |
C8H16FO3P |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-fluorobut-1-ene |
InChI |
InChI=1S/C8H16FO3P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
DNUPZBIKKYQLMW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CC(C)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)


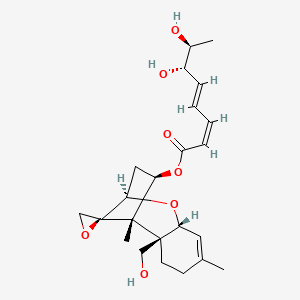
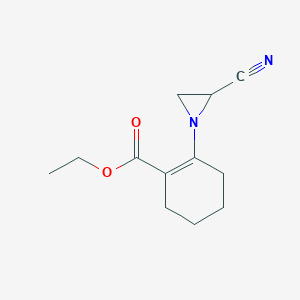
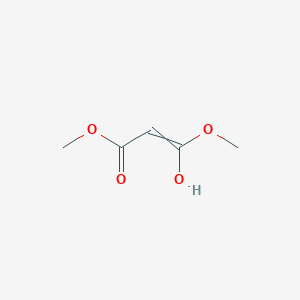

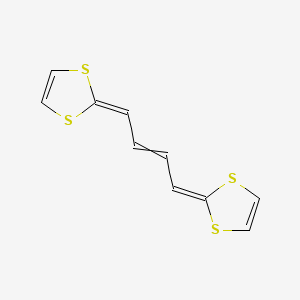
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
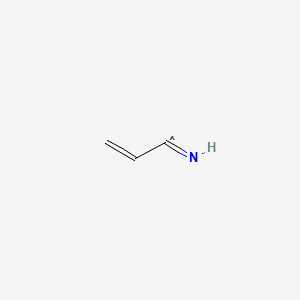

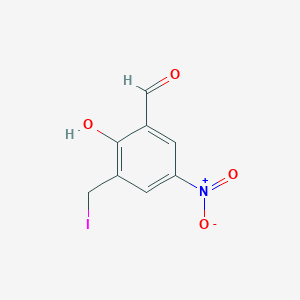
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)
